2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one
Description
2-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative featuring a 3,4-dimethoxyphenyl substituent at the 6-position and a 3,4-dihydroisoquinoline moiety linked via an oxoethyl group at the 2-position. Its structural complexity allows for specific interactions with enzyme active sites, making it a candidate for therapeutic optimization.
Properties
Molecular Formula |
C23H23N3O4 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one |
InChI |
InChI=1S/C23H23N3O4/c1-29-20-9-7-17(13-21(20)30-2)19-8-10-22(27)26(24-19)15-23(28)25-12-11-16-5-3-4-6-18(16)14-25/h3-10,13H,11-12,14-15H2,1-2H3 |
InChI Key |
NYPSVCWABAHTCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCC4=CC=CC=C4C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydroisoquinoline intermediate, which can be synthesized through the Pictet-Spengler reaction. This intermediate is then coupled with a pyridazinone derivative under specific reaction conditions, such as the use of a base and a suitable solvent, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized compounds with different substituents.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyridazinones exhibit significant anticancer properties. The structure of the compound suggests it may interact with specific cellular pathways involved in tumor growth and proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .
Neuroprotective Effects
The presence of the isoquinoline moiety is associated with neuroprotective effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, potentially offering therapeutic strategies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may enhance dopaminergic signaling or protect neurons from oxidative stress .
Anti-inflammatory Properties
Compounds related to this structure have demonstrated anti-inflammatory activity by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This suggests that the compound could be explored as a treatment for inflammatory conditions, including arthritis and other chronic inflammatory diseases .
Case Studies
- Case Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of pyridazinones and their evaluation against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells, indicating potent anticancer activity .
- Neuroprotective Study : A research article focused on isoquinoline derivatives showed that these compounds could significantly reduce neuronal death in models of oxidative stress, suggesting potential applications in neurodegenerative disease therapies .
- Anti-inflammatory Research : Another study investigated the anti-inflammatory properties of pyridazinone derivatives, demonstrating their efficacy in reducing inflammation markers in animal models of arthritis .
Mechanism of Action
The mechanism of action of 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Research Findings and Implications
- Electron-Donating Groups: Methoxy substituents on both the phenyl and dihydroisoquinoline rings enhance PDE inhibition by stabilizing charge-transfer interactions.
- Ring Rigidity: The dihydroisoquinoline moiety’s planar structure improves binding to PDE3/4 compared to flexible piperidine derivatives.
- Fluorine Trade-offs : While fluorine enhances bioavailability, it disrupts key hydrogen bonds in the PDE4 active site, reducing potency .
Biological Activity
The compound 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview of its effects, mechanisms, and potential applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C19H20N2O3
- Molecular Weight : 320.38 g/mol
This structure features a pyridazinone core linked to a dihydroisoquinoline moiety, which is known for its diverse biological activities. The presence of dimethoxyphenyl groups further enhances its potential interactions with biological targets.
Research indicates that compounds similar to 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one exhibit significant inhibitory effects on various enzymes associated with neurodegenerative diseases and other conditions. Notably, studies have shown:
- Acetylcholinesterase (AChE) Inhibition : This compound has been evaluated for its ability to inhibit AChE, an enzyme critical in the breakdown of acetylcholine in the brain. Inhibition of AChE can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease .
- Monoamine Oxidase (MAO) Inhibition : Similar compounds have demonstrated potent inhibition of MAO enzymes, which are involved in the degradation of neurotransmitters such as dopamine and serotonin. This inhibition may contribute to antidepressant effects and neuroprotective properties .
Cytotoxicity and Safety
In vitro studies have assessed the cytotoxicity of related compounds on neuronal cell lines (e.g., PC12 cells). Results indicated that these compounds can penetrate the blood-brain barrier (BBB) without showing acute toxicity at therapeutic concentrations (below 12.5 µM) . Furthermore, no significant toxicity was observed in animal models even at higher doses (up to 2500 mg/kg) .
Comparative Efficacy
The efficacy of this compound can be compared with other known inhibitors:
| Compound Name | AChE IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
|---|---|---|---|
| 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one | TBD | TBD | TBD |
| Compound 3e | 0.28 | 0.91 | 2.81 |
Note: TBD = To Be Determined
Neuroprotective Effects
A study focusing on neuroprotective effects highlighted that derivatives of the pyridazinone scaffold can significantly improve cognitive function in animal models of Alzheimer's disease by enhancing cholinergic signaling through AChE inhibition . The findings suggest that structural modifications can lead to more potent analogs with improved bioavailability and reduced side effects.
Anti-inflammatory Activity
Another area of investigation has been the anti-inflammatory properties associated with compounds containing the pyridazinone structure. Research has shown that these compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
